Product packaging for Benzyl Carfentanil (hydrochloride)(Cat. No.:)

Benzyl Carfentanil (hydrochloride)

Cat. No.: B1164549
M. Wt: 416.9
InChI Key: SAPYGUJSUJRQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Fentanyl Analog Landscape

Benzyl (B1604629) Carfentanil is structurally related to fentanyl and its potent analog, carfentanil. Fentanyl, a synthetic opioid, is estimated to be 50 to 100 times more potent than morphine, while carfentanil is approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl. wikipedia.orgjustice.gov These compounds and their numerous analogs are characterized by a 4-anilidopiperidine skeleton. Benzyl Carfentanil is distinguished by the presence of a benzyl group attached to the piperidine (B6355638) nitrogen, a feature it shares with some other fentanyl-related compounds. caymanchem.com

The landscape of fentanyl analogs is vast and continually evolving, with new variations frequently emerging in illicit drug markets. cdc.gov This poses a significant challenge for law enforcement and public health, as each new analog may have unique pharmacological properties and potency. The structural similarity of Benzyl Carfentanil to these controlled substances, without being identical, allows it to serve as a crucial, legal, and safe comparator in analytical testing. nih.gov

Significance as an Analytical Reference Standard in Chemical Research

The primary role of Benzyl Carfentanil (hydrochloride) is as an analytical reference material. glpbio.comcaymanchem.com It is synthesized and purified to a high degree (≥98%) to serve as a reliable standard for various analytical techniques. caymanchem.com Forensic laboratories and researchers use such standards to:

Develop and validate analytical methods: New methods for detecting novel synthetic opioids require a known standard for comparison to ensure accuracy and reliability.

Identify and quantify unknown substances: By comparing the analytical signatures (e.g., mass spectra, retention times) of a seized substance to that of a certified reference material like Benzyl Carfentanil, chemists can confirm its identity and determine its concentration in a sample. europa.eu

Calibrate analytical instruments: Reference standards are essential for the proper calibration of instruments like gas chromatograph-mass spectrometers (GC-MS) and liquid chromatograph-mass spectrometers (LC-MS), ensuring the data they produce is accurate. policija.si

The availability of well-characterized reference materials like Benzyl Carfentanil (hydrochloride) is critical for the timely identification of dangerous new synthetic opioids, enabling a faster response from public health and law enforcement agencies. caymanchem.comeuropa.eu

Overview of Current Research Trajectories Relevant to Analogous Opioids

Current research concerning fentanyl analogs is multifaceted and addresses several key areas:

Synthesis and Characterization: Researchers are actively synthesizing and characterizing new fentanyl analogs to stay ahead of illicit manufacturing trends. This includes detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to build comprehensive spectral libraries for forensic identification. swgdrug.orgdea.gov

Development of Novel Detection Methods: There is a continuous effort to develop faster, more sensitive, and field-deployable methods for detecting fentanyl and its analogs in various matrices, including street drug samples and biological fluids. researchgate.net This includes the exploration of techniques like paper spray mass spectrometry. researchgate.net

Pharmacological and Toxicological Studies: Understanding the potency and effects of new analogs is crucial. Research in this area investigates how these compounds interact with opioid receptors and their resulting physiological effects. nih.govnih.gov For instance, studies have explored the development of monoclonal antibodies that can bind to and counteract the effects of potent opioids like carfentanil. scripps.eduumn.edu

Metabolism Studies: Identifying the metabolites of new synthetic opioids is essential for forensic toxicology to determine if a person has consumed a particular drug. nih.gov

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of Benzyl Carfentanil (hydrochloride) and the structurally similar Benzyl Fentanyl (hydrochloride) for comparative purposes.

Table 1: Chemical Properties of Benzyl Carfentanil (hydrochloride)

Property Value
Formal Name 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylic acid, methyl ester, monohydrochloride
CAS Number 2749504-78-5
Molecular Formula C₂₃H₂₈N₂O₃ • HCl
Formula Weight 416.9 g/mol
Purity ≥98%
Formulation A neat solid

Data sourced from Cayman Chemical. caymanchem.com

Table 2: Physical Properties of Benzyl Carfentanil (hydrochloride)

Property Value
Appearance White Solid
Odor Odorless
Storage Temperature -20°C
Stability ≥ 4 years

Data sourced from LGC Standards and Cayman Chemical. caymanchem.comlgcstandards.com

Table 3: Chemical Properties of Benzyl Fentanyl (hydrochloride)

Property Value
Formal Name N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide, monohydrochloride
CAS Number 5156-58-1
Molecular Formula C₂₁H₂₆N₂O • HCl
Formula Weight 358.9 g/mol
Purity ≥98%
Formulation A neat solid

Data sourced from Cayman Chemical. caymanchem.com

Table 4: List of Compounds Mentioned

Compound Name
Benzyl Carfentanil (hydrochloride)
Benzyl Fentanyl (hydrochloride)
Carfentanil
Fentanyl
Morphine
Remifentanil
Alfentanil
Sufentanil
DAMGO
β-FNA
Naloxone (B1662785)
Naltrexone (B1662487)
Heroin
Cocaine
Methamphetamine
1-Benzyl-4-piperidone
Aniline (B41778)
Propionyl chloride
Norfentanyl

Properties

Molecular Formula

C23H28N2O3 · HCl

Molecular Weight

416.9

InChI

InChI=1S/C23H28N2O3.ClH/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19;/h4-13H,3,14-18H2,1-2H3;1H

InChI Key

SAPYGUJSUJRQQW-UHFFFAOYSA-N

SMILES

O=C(N(C1=CC=CC=C1)C2(C(OC)=O)CCN(CC3=CC=CC=C3)CC2)CC.Cl

Synonyms

Benzyl Carfentanyl; Benzyl Remifentanil

Origin of Product

United States

Structure Activity Relationships Sar in the Benzyl Carfentanil Chemical Class

Molecular Modifications and Opioid Receptor Binding Affinity Correlations

The binding affinity of fentanyl analogs to opioid receptors is highly sensitive to structural modifications. Key areas of modification include the N-substituent on the piperidine (B6355638) ring, the acyl group on the anilino nitrogen, and substitutions on the piperidine and anilino rings.

The N-phenethyl group of fentanyl is considered crucial for high-affinity binding to the µ-opioid receptor. plos.org Shortening this chain, as in the case of an N-benzyl derivative, has been shown to be detrimental to binding affinity. For instance, the N-benzyl analog of fentanyl demonstrates a nearly 400-fold decrease in affinity for the µ-opioid receptor compared to fentanyl itself. nih.gov This suggests that the two-carbon chain allows for an optimal interaction with a hydrophobic pocket within the receptor. Therefore, it can be inferred that benzyl (B1604629) carfentanil would exhibit significantly lower binding affinity at the µ-opioid receptor compared to carfentanil, which retains the N-phenethyl moiety.

Conversely, modifications at the 4-position of the piperidine ring can dramatically enhance affinity. The introduction of a 4-carbomethoxy group, which transforms fentanyl into carfentanil, results in a substantial increase in µ-opioid receptor binding affinity. nih.govmdpi.com Carfentanil is one of the most potent µ-opioid receptor binders known, with a reported IC50 value of 0.19 nM. nih.gov This enhancement is attributed to favorable interactions of the carbomethoxy group within the receptor's binding site.

The combination of these structural features—a potency-reducing N-benzyl group and a potency-enhancing 4-carbomethoxy group—in benzyl carfentanil would result in a compound with a binding affinity that is significantly lower than carfentanil, and likely also lower than fentanyl.

Table 1: µ-Opioid Receptor Binding Affinities of Fentanyl Analogs

Compound N-Substituent 4-Position Substituent IC50 (nM)
Fentanyl Phenethyl H 1.23 nih.gov
N-Benzyl Fentanyl Benzyl H 489.7 nih.gov
Carfentanil Phenethyl Carbomethoxy 0.19 nih.gov
Norcarfentanil H Carbomethoxy 295.1 nih.gov

This table is generated based on available data for comparative purposes.

Stereochemical Considerations in Opioid Receptor Interaction

Stereochemistry plays a critical role in the interaction of fentanyl analogs with opioid receptors. The introduction of chiral centers, for example by adding a methyl group to the 3-position of the piperidine ring, can lead to significant differences in potency between stereoisomers.

In the case of 3-methylfentanyl, the cis-isomers are generally more potent than the trans-isomers. researchgate.net Furthermore, within the cis-isomers, there is a significant difference in activity between the (+) and (-) enantiomers. The most potent isomer, (+)-cis-3-methylfentanyl, is approximately 20 times more potent than fentanyl. researchgate.net These findings highlight the importance of the three-dimensional arrangement of substituents for optimal receptor fit.

For ohmefentanyl, a highly potent fentanyl analog with a hydroxylated N-phenethyl group and a 3-methyl group on the piperidine ring, there are eight possible stereoisomers due to three chiral centers. Studies have shown vast differences in analgesic potency and receptor binding affinity among these isomers. The (3R,4S) configuration at the piperidine ring and the S configuration at the phenylethyl side chain were found to be optimal for analgesic activity and µ-opioid receptor affinity. nih.gov

Influence of Substituents on Pharmacological Potency within Analog Series

The pharmacological potency of fentanyl analogs is directly correlated with their binding affinity and efficacy at the µ-opioid receptor. As discussed, the N-phenethyl group is a key determinant of high potency. Replacing it with a benzyl group is expected to substantially decrease analgesic potency.

Substitutions on the anilino-phenyl ring can also modulate potency. For example, a para-fluoro substituent on the phenyl ring generally maintains or slightly increases potency, while a para-trifluoromethyl group leads to a significant drop in µ-opioid receptor binding. nih.gov

The 4-position of the piperidine ring is a critical site for influencing potency. The introduction of a carbomethoxy group, as seen in carfentanil, leads to a dramatic increase in potency, making it one of the most potent opioids known. mdpi.com Another example is the 4-methoxymethyl substituent found in sufentanil, which also results in a highly potent compound. nih.gov

Therefore, in an analog series, the potency of benzyl carfentanil would be significantly lower than that of carfentanil due to the suboptimal N-benzyl substitution. The potency would likely be further influenced by any additional substituents on the anilino-phenyl ring.

Table 2: Analgesic Potency of Fentanyl Analogs

Compound Relative Potency (Morphine = 1)
Morphine 1
Fentanyl 50-100 wikipedia.org
Carfentanil ~10,000 wikipedia.org
(+)-cis-3-methylfentanyl ~2,000 (relative to fentanyl) researchgate.net

This table is for illustrative purposes to show the range of potencies within the fentanyl class.

Computational Chemistry and Molecular Dynamics Modeling of Ligand-Receptor Complexes

Computational chemistry and molecular dynamics (MD) simulations have become invaluable tools for understanding the interactions between fentanyl analogs and the µ-opioid receptor at an atomic level. mdpi.comnih.gov These studies have elucidated the key binding interactions that contribute to the high affinity of compounds like fentanyl and carfentanil.

Modeling studies have confirmed that the protonated piperidine nitrogen of fentanyl and its analogs forms a crucial ionic interaction with a conserved aspartate residue (Asp147) in the µ-opioid receptor. nih.gov The N-phenethyl group occupies a hydrophobic pocket, and the anilide portion of the molecule also engages in specific interactions within the binding site.

MD simulations of carfentanil have shown that the 4-carbomethoxy group can form hydrophobic and aromatic interactions with residues such as Trp320, which may account for its increased potency compared to fentanyl. nih.gov These simulations also reveal differences in the conformational flexibility of fentanyl and carfentanil within the binding pocket, which can impact receptor activation. nih.gov

For benzyl carfentanil, computational modeling would be instrumental in predicting its binding pose and affinity. It is anticipated that the shorter N-benzyl group would lead to a suboptimal fit in the hydrophobic pocket typically occupied by the N-phenethyl group, resulting in a lower binding energy and, consequently, lower affinity and potency. Docking studies could precisely model this interaction and quantify the energetic penalty of the N-benzyl substitution. Furthermore, MD simulations could explore the dynamic behavior of the benzyl carfentanil-receptor complex and how it differs from that of carfentanil, providing insights into its efficacy.

Opioid Receptor Pharmacology of Benzyl Carfentanil Hydrochloride and Its Analogues

Receptor Binding Kinetics and Affinity Studies (e.g., Kᵢ, IC₅₀ values)

The interaction of Carfentanil with opioid receptors is characterized by its high affinity, particularly for the μ-opioid receptor (MOR). Binding affinity is typically quantified using the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which measure a ligand's ability to displace a radiolabeled tracer from the receptor.

Studies on rat brain tissue have shown that Carfentanil has a Kᵢ value of 0.051 nM for the μ-opioid receptor. wikipedia.org In assays using cloned human opioid receptors, the affinity of Carfentanil for the human μ-opioid receptor is even higher, with a reported Kᵢ of 0.024 nM. wikipedia.org Further research in a HEK-293 cell line stably expressing the µOR found that the receptor binds Carfentanil with an affinity approximately 10 times higher than that of fentanyl or remifentanil, and about 70 times higher than that of morphine. nih.govnih.gov

One study using rat brain homogenates observed biphasic displacement curves when Carfentanil competed with radioligands for μ, δ, and κ receptors, suggesting the presence of high and low-affinity binding sites for each receptor type. dtic.mil For the μ-receptor, Carfentanil inhibited the binding of ³H-Dihydromorphine with an IC₅₀ of 0.0006 nM for the high-affinity site and 0.087 nM for the low-affinity site. dtic.mil In contrast, the acid metabolite of Carfentanil, formed by hydrolysis of its methyl ester, shows a significantly reduced affinity, binding poorly to MORs. nih.gov

Table 1: Binding Affinity (Kᵢ) of Carfentanil at Opioid Receptors
ReceptorTissue/SystemKᵢ (nM)Reference
μ (Mu)Rat Brain0.051 wikipedia.org
μ (Mu)Human Receptors0.024 wikipedia.org
δ (Delta)Rat Brain4.7 wikipedia.org
δ (Delta)Human Receptors3.3 wikipedia.org
κ (Kappa)Rat Brain13 wikipedia.org
κ (Kappa)Human Receptors43 wikipedia.org

Carfentanil demonstrates remarkable selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors. wikipedia.org Based on binding affinity data in rat brain, Carfentanil is approximately 90-fold more selective for the μ-receptor over the δ-receptor and 250-fold more selective over the κ-receptor. wikipedia.org This selectivity is even more pronounced with human receptors, where it displays 140-fold selectivity for μ over δ and 1,800-fold selectivity for μ over κ. wikipedia.org

Within the μ-opioid receptor class, subtypes such as μ1 and μ2 have been identified, which are believed to mediate different physiological effects. nih.gov Autoradiography binding studies on rat brain sections have shown that Carfentanil has a higher affinity and binding potential for the μ1 subtype than for the μ2 subtype. nih.gov This research suggests that imaging studies using radiolabeled Carfentanil are likely biased toward measuring the μ1 receptor subtype. nih.gov

While Carfentanil is highly μ-selective, it does interact with δ- and κ-opioid receptors, albeit with significantly lower affinity. wikipedia.org In rat brain tissue, the Kᵢ values for the δ- and κ-receptors are 4.7 nM and 13 nM, respectively. wikipedia.org For human receptors, the affinities are 3.3 nM for the δ-receptor and 43 nM for the κ-receptor. wikipedia.org Functionally, Carfentanil is considered to have little agonist action at kappa and delta receptors, consistent with its primary effects being mediated through the μ-receptor.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

Opioid receptors, including the μ-opioid receptor, are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov Upon agonist binding, these receptors undergo a conformational change that activates intracellular signaling pathways. anesthesiaexperts.com The MOR primarily couples to inhibitory G-proteins of the Gᵢ/Gₒ family. nih.gov Activation of the receptor by an agonist like Carfentanil stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This causes the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer, both of which then modulate downstream effector proteins. nih.gov

Recent studies have also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. Research using BRET (Bioluminescence Resonance Energy Transfer) assays has shown that, relative to the reference agonist DAMGO, Carfentanil is a β-arrestin-biased agonist at the μ-opioid receptor. nih.govscilit.com This bias may underlie some of the unique pharmacological properties of Carfentanil. nih.gov

A primary consequence of Gᵢ/Gₒ protein activation is the inhibition of adenylyl cyclase. nih.gov The activated Gαᵢ/ₒ subunit directly inhibits the activity of this enzyme, which is responsible for converting Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). nih.govfrontiersin.org The resulting decrease in intracellular cAMP levels alters the activity of downstream proteins, such as protein kinase A (PKA), and is a key mechanism for the pharmacological effects of opioids. nih.gov Studies have shown that GTP is essential for opioids to express this inhibitory effect on adenylate cyclase. nih.gov Carfentanil is particularly efficient at this process; its high toxicity has been more closely associated with its potency in inhibiting cAMP than its raw binding affinity. nih.gov

The dissociated Gβγ subunit dimer also plays a crucial role in GPCR signaling by directly modulating the activity of various ion channels. nih.gov Opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This increases potassium efflux, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

Agonist Efficacy and Functional Activity in In Vitro Receptor Assays

The functional activity and efficacy of Carfentanil have been characterized in various in vitro assays. Efficacy refers to the ability of a ligand to produce a maximal response upon binding to its receptor. In functional assays measuring the inhibition of cAMP, Carfentanil demonstrates exceptionally high potency. nih.gov

One study determined that the potency (EC₅₀) of Carfentanil to inhibit cAMP was approximately 85 times higher than that of fentanyl and 620 times higher than that of morphine. nih.gov This indicates that Carfentanil is significantly more efficient at transducing receptor binding into the inhibition of adenylyl cyclase compared to other opioids. nih.gov In stark contrast, the primary metabolite, carfentanil acid, is about 40,000 times less potent than the parent compound in activating the μ-opioid receptor, demonstrating its functional inactivity. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) assays have been used to measure both G-protein activation and β-arrestin 2 recruitment. These studies have confirmed that Carfentanil acts as a potent agonist. nih.govscilit.com Furthermore, these assays revealed that Carfentanil is a β-arrestin-biased agonist compared to the standard agonist DAMGO, while fentanyl and other analogues did not display this bias. nih.gov Carfentanil also induced a potent and extensive loss of cell surface receptors, a process mediated by β-arrestin. nih.gov

Table 2: Functional Potency (EC₅₀) of Opioid Agonists in cAMP Inhibition Assay
CompoundRelative Potency vs. MorphineRelative Potency vs. FentanylReference
Carfentanil~620x higher~85x higher nih.gov

Ligand-Induced Receptor Conformation Studies

The interaction of an opioid ligand with its receptor is a dynamic process that induces specific conformational changes in the receptor protein. These changes are fundamental to the subsequent activation of intracellular signaling pathways. Studies on potent analogues of Benzyl (B1604629) Carfentanil, such as Carfentanil, provide significant insights into how these ligands stabilize distinct receptor conformations, leading to their powerful pharmacological effects.

Research on Carfentanil has demonstrated that it stabilizes µ-opioid receptor (µOR) conformations that are exceptionally efficient at inhibiting adenylyl cyclase, the enzyme responsible for the production of cyclic AMP (cAMP). nih.govnih.gov This ultra-efficient inhibition of cAMP is a hallmark of its high potency. nih.gov When compared to other opioids like morphine and fentanyl, Carfentanil shows a significantly greater potency in cAMP inhibition, a finding that is more closely associated with its toxicity than its binding affinity alone. nih.gov

The specific conformational state induced by Carfentanil is also linked to altered interactions with downstream signaling and regulatory proteins. For instance, Carfentanil has been shown to be a β-arrestin-biased agonist. nih.govresearchgate.netscilit.com This means that the receptor conformation stabilized by Carfentanil preferentially engages β-arrestin proteins over G proteins, leading to a distinct signaling profile. This bias is thought to be influenced by unique interactions within the orthosteric binding site of the µ-opioid receptor. nih.gov

Furthermore, the Carfentanil-induced receptor conformation leads to hyperphosphorylation of the µOR at specific amino acid residues, namely Threonine-370 and Threonine-379. nih.gov This increased phosphorylation consequently results in a more robust recruitment of β-arrestin-2. nih.gov The pattern and extent of receptor phosphorylation are dependent on the specific agonist and the receptor conformation it stabilizes. nih.gov

Molecular dynamics simulations have been employed to further understand the conformational landscape of the µ-opioid receptor when bound to fentanyl analogues. These studies suggest that modifications on the piperidine (B6355638) ring, such as the 4-carbomethoxy group in Carfentanil, have a significant impact on the conformational flexibility of the ligand and its interaction with the receptor. nih.gov For Carfentanil, the simulations indicate that steric hindrance between the 4-carbomethoxy group and the N-phenyl group restricts its conformational freedom compared to fentanyl. nih.gov

The unique receptor conformation stabilized by Carfentanil also has implications for its interaction with antagonists. Studies have shown that the µOR conformations stabilized by Carfentanil are more resistant to clinically used antagonists like naloxone (B1662785) and nalmefene, requiring higher concentrations of these antidotes to inhibit its effects. nih.gov However, the long-acting antagonist naltrexone (B1662487) has been found to be significantly more potent in inhibiting Carfentanil's effects, suggesting it may be more effective at reversing the specific receptor conformation induced by this potent opioid. nih.gov

Binding Affinity and Potency of Carfentanil and Other Opioids at the µ-Opioid Receptor

CompoundKi (nM)EC50 (cAMP Inhibition, nM)
Carfentanil~0.71~0.02
Fentanyl~7.0~1.7
Remifentanil~7.0~1.7
Morphine~50~12.4
Endomorphin-1~50~0.8

This table presents approximate values for the binding affinity (Ki) and the half-maximal effective concentration (EC50) for the inhibition of cAMP for Carfentanil and other selected opioids at the µ-opioid receptor. Data is compiled from studies on HEK-293 cells stably expressing the µOR. nih.govnih.gov

Opioid Receptor Selectivity of Carfentanil

ReceptorKi (nM) - Rat BrainKi (nM) - Human Proteins
µ-opioid0.0510.024
δ-opioid4.73.3
κ-opioid1343

This table shows the binding affinities (Ki) of Carfentanil for the µ, δ, and κ opioid receptors in both rat brain and human protein preparations, demonstrating its high selectivity for the µ-opioid receptor. wikipedia.org

Advanced Analytical Methodologies for Research and Forensic Applications of Benzyl Carfentanil Hydrochloride

Chromatographic Techniques for Separation and Detectioncaymanchem.comresearchgate.net

Chromatographic methods are fundamental to the analysis of Benzyl (B1604629) Carfentanil, enabling its separation from complex matrices and cutting agents prior to detection. The choice between gas and liquid chromatography often depends on the sample's nature and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationscaymanchem.comllnl.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of fentanyl and its analogues, including Benzyl Carfentanil. nih.govtandfonline.com This method offers high resolving power and provides characteristic mass spectra that serve as a chemical fingerprint for identification. In a typical GC-MS analysis of fentanyl-related compounds, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. As the separated components elute from the column, they are ionized, and the resulting charged fragments are detected by the mass spectrometer.

A study on the analysis of benzoylbenzylfentanyl, a structurally similar compound, utilized GC-MS to identify the substance in a seized powder. The analysis revealed a late-eluting peak with a characteristic mass spectrum, including a base peak at m/z 91, which is indicative of the benzyl group. dea.gov For Benzyl Carfentanil, similar fragmentation patterns would be expected, providing crucial data for its identification.

Parameter Typical Conditions for Fentanyl Analogue Analysis
Chromatographic Column HP-5MS (or equivalent)
Injector Temperature 280 °C
Oven Program Initial temperature of 60°C, with a programmed ramp to a final temperature.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550 amu

This table presents typical GC-MS parameters for the analysis of fentanyl-related compounds, which can be adapted for Benzyl Carfentanil. google.compolicija.si

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS/MS) Approachescaymanchem.comresearchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS/MS) has become the gold standard for the analysis of synthetic opioids in various matrices. researchgate.netacs.org These techniques are particularly advantageous for thermally labile or non-volatile compounds and offer exceptional sensitivity and specificity.

LC-MS/MS methods for fentanyl analogues typically employ a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often containing formic acid and ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). policija.siacs.orgnih.gov The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for the highly selective and sensitive quantification of the target analyte.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is particularly useful for identifying novel or unexpected analogues. researchgate.netunito.it A study on carfentanil structural analogues utilized LC-HRMS to determine the chemical formulas of unknown compounds found in street drug samples. researchgate.net

Parameter Typical Conditions for Fentanyl Analogue Analysis
Chromatographic Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid and 1mM ammonium formate (B1220265) in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM) or High-Resolution Full Scan

This table outlines typical LC-MS/MS parameters for the analysis of fentanyl-related compounds, applicable to Benzyl Carfentanil. policija.sinih.govnih.gov

Spectrometric Methods for Structural Elucidation and Quantificationresearchgate.netresearchgate.netdea.gov

While chromatographic techniques are crucial for separation, various spectrometric methods provide the detailed structural information needed for unambiguous identification and can also be used for rapid screening and quantification.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no preparation. nih.gov This makes it a valuable tool for high-throughput screening in forensic laboratories. The DART source ionizes the sample in its native state by exposing it to a stream of heated, metastable gas. The resulting ions are then analyzed by the mass spectrometer. For Benzyl Carfentanil, DART-MS could provide a rapid presumptive identification by detecting its protonated molecule. By adjusting the instrumental parameters, in-source collision-induced dissociation can be performed to generate fragment ions for further structural confirmation. nih.gov

Ion Mobility Spectrometry (IMS)researchgate.net

Ion Mobility Spectrometry (IMS) is a rapid, sensitive, and field-portable technique that separates ions based on their size, shape, and charge in the gas phase. rsc.orgnih.govojp.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to resolve isobaric interferences and provide greater confidence in identification. For fentanyl and its analogues, IMS has shown significant potential for detection at screening points. rsc.org The technique can differentiate between different fentanyl-related compounds based on their reduced mobility values. This capability would be beneficial in the analysis of Benzyl Carfentanil, especially in complex mixtures where other compounds with the same mass might be present. rsc.org

Impurity Profiling and Chemical Attribution Signature Analysis in Forensic Chemistrycaymanchem.com

The chemical impurities present in a sample of a synthetic drug can provide valuable forensic intelligence. llnl.govresearchgate.netnih.gov This practice, known as impurity profiling or chemical attribution signature (CAS) analysis, aims to identify byproducts, unreacted starting materials, and reagents that are characteristic of a specific synthetic route. llnl.govnih.govosti.govresearchgate.net By creating a chemical fingerprint of a seized drug sample, it may be possible to link it to a specific clandestine laboratory or to other seizures.

For fentanyl and its analogues, different synthetic methods, such as the Janssen and Siegfried routes, result in distinct impurity profiles. nih.govresearchgate.netresearchgate.net For example, the analysis of fentanyl synthesized by different methods has identified numerous route-specific chemical attribution signatures. nih.govosti.gov This approach can be extended to Benzyl Carfentanil. By synthesizing Benzyl Carfentanil through various potential routes and analyzing the resulting products using techniques like GC-MS and LC-HRMS, a database of route-specific impurities could be established. researchgate.netresearchgate.net This would be invaluable for law enforcement and intelligence agencies in tracking the illicit production and trafficking of this compound.

Synthetic Route Potential Impurities and Chemical Attribution Signatures
Janssen Method Specific acylation byproducts, unreacted precursors. nih.gov
Siegfried Method Different sets of byproducts compared to the Janssen method. researchgate.netresearchgate.net
"One-Pot" Method Acetate- or acetamide-based compounds, unreacted aniline (B41778). osti.gov

This table provides examples of how different synthetic routes for fentanyl can lead to distinct impurity profiles, a concept applicable to the forensic analysis of Benzyl Carfentanil.

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is a critical process in forensic and research laboratories to ensure the reliability and accuracy of results. dergipark.org.tr For novel psychoactive substances like Benzyl Carfentanil (hydrochloride), robust analytical methods are essential for their unambiguous identification and quantification. Method validation encompasses the evaluation of several key performance characteristics to demonstrate that a method is fit for its intended purpose. dergipark.org.tr While specific, detailed validation studies exclusively for Benzyl Carfentanil (hydrochloride) are not extensively documented in publicly available literature, the validation parameters for structurally similar and potent fentanyl analogues, such as carfentanil, provide a strong framework and expected performance benchmarks. The primary analytical techniques for these compounds are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govtandfonline.com

In research settings, method validation for a compound like Benzyl Carfentanil would typically involve assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, recovery, and matrix effects. These evaluations are often performed in various biological matrices, such as blood, urine, and hair, as well as in non-biological materials like seized drug powders.

Detailed Research Findings

Research on the analysis of fentanyl analogues demonstrates the high sensitivity and specificity of modern analytical techniques. For instance, a validated LC-MS/MS method for the analysis of carfentanil and other fentanyl analogues in postmortem blood and driving under the influence of drugs (DUID) cases established calibration curves from 0.10–4.0 ng/mL for carfentanil. researchgate.netdartmouth.edu In this study, the limit of detection (LOD) and limit of quantitation (LOQ) were not explicitly stated, but the lowest calibrator was 0.10 ng/mL. researchgate.netdartmouth.edu

Another study focusing on the determination of nine fentanyl-related compounds in hair samples using both GC-MS/MS and LC-MS/MS provides further insight into achievable performance characteristics. nih.gov For the LC-MS/MS method, the detection limits were in the range of 0.05–0.10 pg/mg, and the quantification limits were 0.25–0.50 pg/mg. nih.gov The method showed excellent linearity, with correlation coefficients (r²) greater than 0.999. nih.gov The intraday and interday precision, expressed as the relative standard deviation (RSD), were less than 5.0% and 9.0%, respectively. nih.gov The recovery of the analytes was greater than 84%. nih.gov

For the GC-MS/MS method in the same study, the detection limits were between 0.02 and 0.05 ng/mg, with recovery rates exceeding 86%. nih.gov The intraday and interday precision were below 2.0% and 3.0%, respectively. nih.gov These findings highlight the suitability of both techniques for the analysis of fentanyl analogues, with LC-MS/MS generally offering higher sensitivity. nih.gov

A separate study on the development and validation of an LC-MS/MS method for fentanyl and seven of its analogues in postmortem blood reported a limit of quantification (LLOQ) of 1.0 ng/mL for carfentanil. scielo.brresearchgate.net The method demonstrated good linearity in the range of 1-100 ng/mL with a correlation coefficient (r) greater than 0.99. scielo.brresearchgate.net The intraday and interday imprecision for carfentanil at the LLOQ were 14.5% and 19.7%, respectively, and the bias was within acceptable limits. scielo.br

The following interactive data tables summarize the performance characteristics from these representative studies, which can be considered indicative of the expected performance for a validated method for Benzyl Carfentanil (hydrochloride).

Table 1: Performance Characteristics of LC-MS/MS Methods for Fentanyl Analogues

Parameter Carfentanil in Postmortem Blood scielo.brresearchgate.net Fentanyl Analogues in Hair nih.gov Carfentanil in Blood & Vitreous Humor researchgate.netdartmouth.edu
Linearity Range 1 - 100 ng/mL 3.0 - 220.0 pg/mg 0.10 - 4.0 ng/mL
Correlation Coefficient (r/r²) r > 0.99 r² > 0.999 Not Reported
Limit of Detection (LOD) Not Reported 0.05 - 0.10 pg/mg Not Reported
Limit of Quantitation (LOQ) 1.0 ng/mL 0.25 - 0.50 pg/mg 0.10 ng/mL (Lowest Calibrator)
Intraday Precision (RSD) 14.5% (at LLOQ) < 5.0% Not Reported
Interday Precision (RSD) 19.7% (at LLOQ) < 9.0% Not Reported
Recovery > 57.7% > 84% Not Reported
Matrix Postmortem Blood Hair Blood, Vitreous Humor

Table 2: Performance Characteristics of a GC-MS/MS Method for Fentanyl Analogues in Hair nih.gov

Parameter Performance Value
Linearity Range 0.5 - 5.0 ng/mg
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 - 0.05 ng/mg
Limit of Quantitation (LOQ) Not Reported
Intraday Precision (RSD) < 2.0%
Interday Precision (RSD) < 3.0%
Recovery > 86%
Matrix Hair

These tables illustrate the high degree of sensitivity, precision, and accuracy that can be achieved with modern analytical instrumentation for the analysis of potent opioids. The validation of such methods is paramount to ensuring the quality and legal defensibility of forensic casework and for producing reliable data in research applications.

Emerging Research Frontiers and Future Directions in Benzyl Carfentanil Analog Studies

Novel Synthetic Approaches for Analog Library Generation

The generation of diverse libraries of Benzyl (B1604629) Carfentanil analogs is fundamental to exploring their chemical space and understanding their pharmacological properties. Modern synthetic organic chemistry provides a powerful toolkit for this purpose, moving beyond classical routes to more efficient and versatile strategies.

Researchers have developed optimized, high-yielding synthetic pathways for fentanyl and its analogs that can be readily adapted for Benzyl Carfentanil. nih.gov A common strategy involves a three-step process that can be scaled for gram-level production. nih.gov One key intermediate in many fentanyl-related syntheses is N-phenylethylpiperidin-4-one. nih.gov Retrosynthetic analyses often start from 4-piperidone (B1582916), which serves as a versatile scaffold for building the core structure. nih.gov

Future approaches focus on modular syntheses that allow for rapid diversification at key positions of the Benzyl Carfentanil scaffold. This includes varying the N-acyl group, the phenethyl moiety, and substituents on the aniline (B41778) ring. Innovations in cross-coupling reactions, flow chemistry, and automated synthesis platforms are expected to accelerate the creation of these analog libraries, enabling a more systematic exploration of the chemical landscape. For instance, patent literature describes multi-step synthetic processes for related compounds like alfentanil and sufentanil, highlighting pathways that could be modified for Benzyl Carfentanil analog production. google.com

Table 1: Comparison of Synthetic Strategies for Fentanyl-Related Compounds

Synthetic StrategyKey FeaturesStarting Material ExampleReported Overall YieldReference
Optimized Convergent Synthesis High-yielding transformations, suitable for gram-scale production.4-piperidone monohydrate hydrochloride73–78% nih.gov
Janssen Synthesis (Classical) Foundational multi-step route.N-benzyl-4-piperidone~2% google.com
Retrosynthetic Approach Strategic disconnection to simpler precursors.4-piperidone47% (for key intermediate) nih.gov
Improved Multi-step Synthesis Fewer steps and higher yields than classical methods.N-carbethoxy-4-piperidoneNot specified google.com

Advanced Computational Modeling for De Novo Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to design and evaluate novel molecules in silico before undertaking complex synthesis. For Benzyl Carfentanil analogs, these methods provide deep insights into the molecular interactions governing their activity at opioid receptors.

Density Functional Theory (DFT) calculations are employed to examine the structural and electronic properties of fentanyl analogs. nih.gov These theoretical models help in assigning spectral bands from techniques like Raman spectroscopy, allowing for the differentiation of structurally similar analogs. nih.gov This approach is critical for distinguishing between isomers that may have vastly different pharmacological profiles.

Beyond analysis, computational tools are being used for the de novo design of ligands. Researchers are developing protocols to redesign existing proteins, such as the plant receptor PYR1, to function as biosensors for synthetic opioids. nih.gov This involves computational modeling to predict mutations that will create a binding pocket specific for the target molecule. nih.gov Such strategies, while applied here for sensor development, lay the groundwork for designing novel opioid receptor ligands with tailored properties, potentially leading to Benzyl Carfentanil analogs with unique receptor interaction profiles.

Investigation of Allosteric Modulation at Opioid Receptors

A major frontier in opioid research is the shift from targeting the primary, or orthosteric, binding site to exploring allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, subtly changing the receptor's shape and function. This can fine-tune the effects of the primary (orthosteric) ligand, such as an endogenous opioid or a synthetic agonist.

These modulators are classified based on their effect:

Positive Allosteric Modulators (PAMs): These compounds enhance the binding and/or efficacy of the orthosteric agonist. nih.govnih.gov Research has identified PAMs, such as BMS-986122, that can increase the potency of opioid agonists without augmenting maximal G-protein activation. nih.gov This raises the possibility of developing therapies that boost the efficacy of opioids while potentially mitigating some adverse effects. nih.govsigmaaldrich.cn

Negative Allosteric Modulators (NAMs): These compounds reduce the binding and/or efficacy of the orthosteric agonist. biorxiv.org The development of µ-opioid receptor NAMs is a promising strategy, as they could potentially counteract the effects of potent agonists. biorxiv.org Some NAMs have been shown to work cooperatively with antagonists like naloxone (B1662785), enhancing their ability to block agonist activity. biorxiv.org

The degree of allosteric modulation can be "probe dependent," meaning the modulator's effect varies depending on the specific orthosteric ligand bound to the receptor. nih.govbiorxiv.org This nuanced interaction opens up therapeutic possibilities for developing highly specific drugs. The investigation of how Benzyl Carfentanil and its analogs interact with allosterically modulated receptors is a key area for future research.

Table 2: Examples of Allosteric Modulators and their Effects on the µ-Opioid Receptor (MOR)

Modulator TypeExample Compound(s)Observed EffectPotential ImplicationReference
Positive (PAM) BMS-986122Enhances agonist affinity and potency.Reducing required opioid dose for analgesia. nih.govnih.gov
Negative (NAM) Unnamed scaffold (from DEL screening)Blocks agonist activity; enhances antagonist affinity.New strategies for preventing overdose. biorxiv.org
Ion Modulator Sodium ions (Na+)Inhibits agonist binding by stabilizing the inactive state of the receptor.Fundamental mechanism of receptor activation. nih.gov

Development of High-Throughput Screening Assays for Analog Discovery

The rapid proliferation of synthetic opioid analogs necessitates the development of high-throughput screening (HTS) methods for their rapid detection and characterization. nih.govjst.go.jp These technologies are crucial for both forensic analysis and for the discovery of new research compounds from large chemical libraries.

Several innovative HTS platforms have been developed:

Mass Spectrometry-Based Methods: Techniques coupling ambient ionization sources, like Direct Analysis in Real Time (DART), with Trapped Ion Mobility Spectrometry (TIMS) and tandem mass spectrometry (MS/MS) allow for the rapid characterization of fentanyl analogs with minimal sample preparation. nih.gov These methods can differentiate isomers based on their mobility and fragmentation patterns. nih.gov Liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) is another powerful tool for screening analogs in biological samples. ojp.gov

Immunoassays: Novel chemiluminescence immunoassays using high-affinity antibodies have been developed that offer extremely high sensitivity, capable of detecting sub-picogram concentrations of fentanyl and its analogs. nih.gov These assays are fast, require inexpensive equipment, and have the potential for automation, making them suitable for screening large numbers of samples. nih.gov

Screening Kits: To support laboratory detection of emerging opioids, organizations like the Centers for Disease Control and Prevention (CDC) have facilitated the creation of Fentanyl Analog Screening (FAS) Kits. caymanchem.com These kits contain reference materials for over 140 fentanyl analogs, enabling labs to perform high-throughput screening by mass spectrometry and quickly identify new compounds. caymanchem.com

These HTS technologies are essential for sifting through the vast number of potential Benzyl Carfentanil analogs that can be generated through novel synthetic methods, allowing researchers to efficiently identify compounds with desired pharmacological properties for further study.

Table 3: High-Throughput Screening Technologies for Fentanyl Analogs

TechnologyPrincipleThroughputSensitivityReference
DART-TIMS-MS/MS Ambient ionization with ion mobility and mass spectrometry.High (<5 min/sample)Picogram level nih.gov
Chemiluminescence Immunoassay High-affinity antibody with a luciferase reporter.High (potential for automation)Sub-picogram/mL nih.gov
LC-QTOF-MS Liquid chromatography separation with high-resolution mass spectrometry.Moderate to HighLow µg/L range ojp.govresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling Benzyl Carfentanil (hydrochloride) in laboratory settings?

Benzyl Carfentanil (hydrochloride) requires strict adherence to safety guidelines due to its high toxicity. Key precautions include:

  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Conducting experiments in a fume hood or well-ventilated area to avoid inhalation of aerosols .
  • Prohibiting eating, drinking, or smoking in areas where the compound is handled .
  • Storing the compound in a cool, dry environment away from oxidizing or reducing agents to prevent hazardous reactions .

Q. What analytical techniques are effective for structural characterization of Benzyl Carfentanil (hydrochloride)?

Structural purity and identity can be confirmed using:

  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic and aliphatic proton environments, critical for verifying the benzyl and carfentanil moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight determination (e.g., [M+H]+ ions).
  • X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, if suitable crystals are obtained .
  • HPLC-UV/Vis : To assess purity (>95%) and detect impurities .

Q. How can researchers ensure solubility and stability of Benzyl Carfentanil (hydrochloride) in experimental buffers?

  • Solubility : The hydrochloride salt enhances aqueous solubility. Prepare stock solutions in deionized water or PBS (pH 7.4) with sonication if necessary.
  • Stability : Avoid prolonged exposure to light, heat (>25°C), or extreme pH. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does Benzyl Carfentanil (hydrochloride) modulate butyrylcholinesterase (BChE) activity, and what methodological pitfalls should be avoided?

  • Mechanism : At low concentrations (1×10⁻⁸–1×10⁻¹² M), it reduces BChE activity by 0.1–0.4 ΔAbs (405 nm) compared to controls, suggesting non-competitive inhibition. Higher concentrations (1×10⁻⁷ M) paradoxically show reduced efficacy, possibly due to aggregation or solvent effects .
  • Methodological Considerations :
  • Use fresh enzyme preparations to avoid batch variability.
  • Include solvent controls (e.g., DMSO) to rule out artifactual inhibition.
  • Validate assays with positive controls like neostigmine.

Q. How can researchers resolve contradictions in concentration-response relationships observed in enzyme inhibition studies?

  • Hypothesis Testing :
  • Test for compound aggregation using dynamic light scattering (DLS) or detergent supplementation (e.g., 0.01% Triton X-100).
  • Evaluate time-dependent effects by extending assay durations beyond 600 seconds .
    • Statistical Validation : Employ nonlinear regression models (e.g., Hill equation) to assess sigmoidal vs. bell-shaped curves.

Q. What strategies optimize detection of Benzyl Carfentanil (hydrochloride) in complex biological matrices (e.g., plasma, tissue)?

  • Sample Preparation :
  • Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins and lipids.
  • Derivatization (e.g., with pentafluoropropionic anhydride) to enhance GC-MS sensitivity .
    • Detection Methods :
  • LC-MS/MS : Multiple reaction monitoring (MRM) for high specificity (e.g., m/z transitions 527 → 305).
  • Immunoassays : Cross-validate with mass spectrometry to avoid antibody cross-reactivity with structurally related opioids .

Data Contradiction Analysis

  • Inverse Concentration-Effect Relationship : The observed lower inhibition at higher concentrations (1×10⁻⁷ M) may arise from:
    • Solvent Saturation : Excessive DMSO (>1% v/v) can denature enzymes.
    • Chelation Effects : Metal impurities in stock solutions may interfere with enzyme activity. Mitigate by using ultra-pure solvents and fresh dilutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Carfentanil (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Benzyl Carfentanil (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.